3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
- It combines a carbazole core, iodine substituents, and a hydrazide functional group.
- The compound’s intricate architecture makes it intriguing for various applications.
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, analogous carbazole derivatives can provide insights.
Reaction Conditions: A typical synthetic approach involves coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce the carbazole moiety.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce due to limited commercial interest.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes substitution reactions (e.g., halogenation) due to its iodine substituents.
Common Reagents: Iodine sources (e.g., I2, NIS), base (e.g., K2CO3), and solvents (e.g., DMF, DMSO).
Major Products: Iodinated derivatives and hydrazide-containing compounds.
Scientific Research Applications
Chemistry: Potential use as a building block for novel materials (e.g., OLEDs, polymers).
Biology: Investigate its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Explore its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its suitability for organic electronics or catalysis.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with cellular components (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Consider related carbazole derivatives like 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid and 3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol .
Uniqueness: Highlight its distinctive features compared to these analogs.
Remember that while some details are speculative due to limited information, this compound’s potential warrants further exploration
Properties
Molecular Formula |
C23H19I2N3O3 |
---|---|
Molecular Weight |
639.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H19I2N3O3/c1-31-21-4-2-3-14(23(21)30)13-26-27-22(29)9-10-28-19-7-5-15(24)11-17(19)18-12-16(25)6-8-20(18)28/h2-8,11-13,30H,9-10H2,1H3,(H,27,29)/b26-13+ |
InChI Key |
NCYPUZFNLYPPPG-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
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